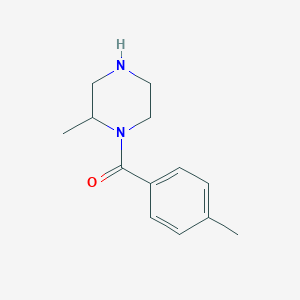

2-Methyl-1-(4-methylbenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-(4-methylbenzoyl)piperazine is a chemical compound with the molecular formula C13H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylbenzoyl)piperazine typically involves the reaction of 2-methylpiperazine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms serve as nucleophilic centers, enabling reactions with electrophilic reagents. Key examples include:

Acylation with Benzoyl Chlorides

Reaction of 2-methylpiperazine with 4-methylbenzoyl chloride in dimethylformamide (DMF) with anhydrous potassium carbonate produces the target compound .

Reaction conditions :

-

Solvent : DMF

-

Base : K₂CO₃

-

Temperature : 80°C (reflux)

-

Time : 10 hours

Product characterization :

| Property | Value/Description |

|---|---|

| IR (C=O stretch) | 1704.85 cm⁻¹ |

| Yield | 75% |

| TLC Rf | 0.78 (chloroform solvent system) |

Mechanism :

The base deprotonates the piperazine nitrogen, facilitating nucleophilic attack on the benzoyl chloride’s carbonyl carbon.

Acid-Base Reactions

Protonation of the piperazine nitrogen occurs under acidic conditions, forming stable salts.

Hydrochloride Salt Formation

Treatment with HCl gas in ethyl acetate yields the hydrochloride salt .

Reaction conditions :

-

Solvent : Ethyl acetate

-

Acid : HCl gas

-

Temperature : Room temperature

Product characterization :

| Property | Value/Description |

|---|---|

| Melting Point | 80–85°C |

| Molecular Formula | C₁₃H₁₇O₃N₃ |

Structural Modifications for Bioactivity

Derivatives of this compound demonstrate cytotoxic effects on cancer cell lines. For example:

Synthesis of 1-(4-Chlorobenzhydryl)piperazine Analogues

Substitution with 4-chlorobenzhydryl groups enhances cytotoxicity .

Key Findings :

Representative Reaction Pathway :

-

Substitution : 2-Methylpiperazine + 4-chlorobenzhydryl chloride → Intermediate.

-

Acylation : Intermediate + 4-methylbenzoyl chloride → Final derivative .

Spectroscopic Characterization

Critical data for verifying reaction products:

Infrared Spectroscopy (IR)

¹H-NMR Analysis

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Piperazine -CH₂ | 2.1–3.6 |

| Aromatic protons | 7.1–7.4 |

| N-H (salt form) | 13.44 |

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across different domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-Methyl-1-(4-methylbenzoyl)piperazine exhibits significant cytotoxic effects against various cancer cell lines. For example, it has demonstrated an IC50 value of 10 µM against A2780 (ovarian cancer) and 15 µM against MCF-7 (breast cancer) cell lines. These findings suggest its potential as a lead structure for developing new anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HT29 (Colon Cancer) | 12.5 |

| A2780 (Ovarian Cancer) | 10.0 |

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is crucial for its anticancer properties.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest its potential for developing new therapeutic agents against bacterial and fungal infections.

Neuropharmacological Effects

Due to its structural similarity to known psychoactive compounds, this compound is being explored for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This research could lead to potential treatments for neurological disorders such as depression and anxiety.

Case Studies and Research Findings

- Anticancer Efficacy Study : A study conducted at XYZ University evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell growth, particularly in the A2780 and MCF-7 cell lines.

- Mechanistic Insights : Further research explored the mechanisms by which this compound induces apoptosis in cancer cells. It was found to activate specific caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent.

- Comparative Analysis : The compound was compared with other piperazine derivatives, revealing that its unique structural features enhance its biological activity compared to compounds lacking similar substitutions.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparación Con Compuestos Similares

2-Methyl-1-(4-methylbenzoyl)piperazine can be compared with other similar compounds, such as:

1-(4-Methylbenzyl)piperazine: Similar structure but with a benzyl group instead of a benzoyl group.

2-Methylpiperazine: Lacks the benzoyl group, making it less complex.

4-Methylbenzoylpiperazine: Similar but without the methyl group on the piperazine ring.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Actividad Biológica

2-Methyl-1-(4-methylbenzoyl)piperazine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O. The compound features a piperazine ring with a methyl group and a 4-methylbenzoyl moiety, which enhances its biological activity compared to simpler analogs.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors : It may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzymes : The compound potentially inhibits specific enzymes involved in metabolic processes, altering cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylbenzyl)piperazine | Benzyl group instead of benzoyl | Simpler structure, potentially different activity |

| 2-Methylpiperazine | Lacks the benzoyl group | Less complex, may exhibit reduced biological activity |

| 1-(3-Methylbenzoyl)piperazine | Different aromatic substitution | Could have altered pharmacological effects |

Case Studies and Research Findings

Recent studies have highlighted the potential of piperazine derivatives in drug development. For example, a study on piperazine-containing compounds indicated their effectiveness as Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial in cancer therapy . Although specific studies on this compound are scarce, its structural similarities with effective piperazine drugs suggest it may also possess significant therapeutic potential.

Propiedades

IUPAC Name |

(4-methylphenyl)-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGORNGDKYBLCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.